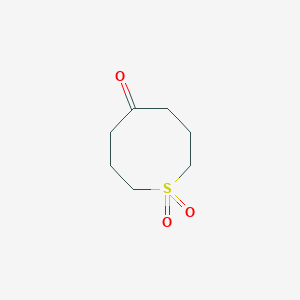

Thiocan-5-one 1,1-dioxide

CAS No.: 36165-02-3

Cat. No.: VC14349462

Molecular Formula: C7H12O3S

Molecular Weight: 176.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36165-02-3 |

|---|---|

| Molecular Formula | C7H12O3S |

| Molecular Weight | 176.24 g/mol |

| IUPAC Name | 1,1-dioxothiocan-5-one |

| Standard InChI | InChI=1S/C7H12O3S/c8-7-3-1-5-11(9,10)6-2-4-7/h1-6H2 |

| Standard InChI Key | PVNJHJLDXZOLSF-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)CCCS(=O)(=O)C1 |

Introduction

Synthesis and Isolation

Thiocan-5-one 1,1-dioxide is typically synthesized via oxidation of thiocan-5-one (a cyclic thioether ketone) using strong oxidizing agents. Key steps include:

-

Formation of Thiocan-5-one: Cyclization of 5-mercaptopentyl ketones or related precursors.

-

Oxidation: Treatment with hydrogen peroxide () or meta-chloroperbenzoic acid () to convert the thioether to a sulfone .

Alternative routes involve ring-expansion reactions of smaller sulfur-containing heterocycles, though these are less common . The compound is commercially available but requires careful handling due to its hygroscopic nature .

Physical and Chemical Properties

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1,150 cm⁻¹ (S=O asymmetric stretch) and 1,320 cm⁻¹ (S=O symmetric stretch) confirm the sulfone groups. A carbonyl (C=O) stretch appears at 1,710 cm⁻¹ .

-

NMR Spectroscopy:

Thermodynamic Stability

Reactivity and Applications

Chemical Reactivity

-

Nucleophilic Substitution: The sulfone groups act as electron-withdrawing groups, activating adjacent positions for nucleophilic attack.

-

Reduction: Catalytic hydrogenation reduces the ketone to a secondary alcohol, yielding thiocan-5-ol 1,1-dioxide .

-

Oxidation: Resistant to further oxidation under standard conditions due to the stable sulfone moiety.

Future Perspectives

Thiocan-5-one 1,1-dioxide remains underexplored in materials science and medicinal chemistry. Potential research directions include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume